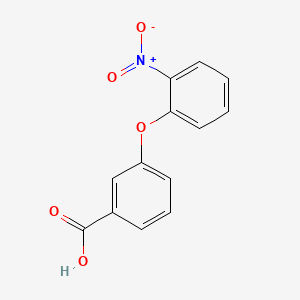

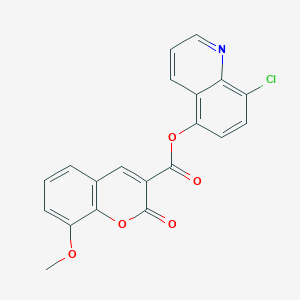

1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Vue d'ensemble

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in various applications (like pharmaceuticals, materials science, etc.) is also often included .

Synthesis Analysis

The synthesis of a compound involves the procedures used to create it from simpler starting materials. This usually involves multiple steps, each with specific reagents and conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reaction, the conditions under which it occurs, and the products formed are all part of this analysis .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and characterization of various pyrazole derivatives, including those with a 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid structure, involve complex chemical processes. Kumarasinghe et al. (2009) described the synthesis and crystal structure analysis of related compounds using X-ray analysis, highlighting the importance of crystallographic techniques for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Antimicrobial and Anticancer Properties

- Novel pyrazole derivatives, including those structurally related to 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, have shown potential as antimicrobial and anticancer agents. Hafez et al. (2016) synthesized compounds demonstrating significant antimicrobial activity and higher anticancer activity than the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Spectroscopic and Quantum Chemical Studies

- Detailed spectroscopic and quantum chemical studies on compounds like 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, which are related to the compound , have been conducted to understand their structural and electronic properties. Alaşalvar et al. (2014) performed a comprehensive analysis involving molecular geometry, vibrational frequencies, and thermodynamic properties (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).

Chemical Hybridizing Agents

- Certain pyrazole derivatives are utilized as chemical hybridizing agents in agricultural contexts. Beck et al. (1988) described the synthesis of 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which have applications as hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).

Optical Nonlinearity and Potential NLO Materials

- N-substituted pyrazole derivatives demonstrate promising optical nonlinearity, suggesting potential applications as nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a series of such compounds, identifying specific derivatives as candidates for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRHUSUJIBVOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)

![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)

![4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2609999.png)

![1-[1-(Phenylsulfanyl)prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2610002.png)